molecular formula C7H12Br2N2O B1478197 5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide CAS No. 1949815-78-4

5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Cat. No. B1478197
CAS RN: 1949815-78-4
M. Wt: 299.99 g/mol
InChI Key: YYTCSJXGUWWSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, commonly known as NS-105, is a chemical compound that belongs to the pyridone family. It is a potent and selective modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

NMR Studies on Imidines

A study by Spiessens and Anteunis (2010) focused on the Nuclear Magnetic Resonance (NMR) study of tautomerism in specific imidines, including compounds structurally related to 5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. They provided extensive 1H and 13C NMR data, shedding light on the amino tautomer presence in solutions, an insight valuable for chemical analysis and applications in various fields, including material science and pharmaceuticals (Spiessens & Anteunis, 2010).

Intramolecular Photocycloaddition

Albrecht, Basler, and Bach (2008) discussed the preparation of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones and their subsequent intramolecular [2+2]-photocycloaddition. This study offers insights into the reactivity and applications of pyridine derivatives in photochemical reactions, potentially valuable for the development of new materials or pharmaceutical compounds (Albrecht, Basler, & Bach, 2008).

Structural Analysis via X-ray Diffraction, FTIR, and NMR

Szafran et al. (2007) conducted a comprehensive structural analysis of a pyrido dihydropyrimidinium bromide compound using X-ray diffraction, FTIR, and NMR spectroscopy. Their findings provide a detailed view of the molecular structure and properties, crucial for understanding the behavior and potential applications of pyridine derivatives in various scientific fields (Szafran et al., 2007).

Synthesis of Rupatadine Intermediate

Guo, Lu, and Wang (2015) reported on an efficient and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. Their work highlights the potential of pyridine derivatives in pharmaceutical manufacturing, offering a route for the efficient production of therapeutic agents (Guo, Lu, & Wang, 2015).

properties

IUPAC Name

5-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c1-8-4-6-2-3-7(10)9-5-6;;/h2-3,5,8H,4H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTCSJXGUWWSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNC(=O)C=C1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Reactant of Route 3
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Reactant of Route 4
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Reactant of Route 5
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Reactant of Route 6
Reactant of Route 6
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.